3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound featuring a unique structural framework. It combines a benzo[d]oxazol core with a piperidine ring substituted by a methoxypyrazin group. This structure grants it intriguing chemical and potential biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:
Formation of the Benzo[d]oxazol-2(3H)-one Core: : This often begins with the reaction of ortho-substituted benzamides with appropriate reagents under dehydrating conditions.
Piperidinyl-2-oxoethyl Substitution: : The benzo[d]oxazol-2(3H)-one is then reacted with a piperidine derivative under controlled conditions, often using bases and polar solvents to aid the reaction.
Attachment of the Methoxypyrazin Group: : The final step involves linking the piperidine compound to the methoxypyrazin moiety, typically through nucleophilic substitution reactions.
Industrial Production Methods
For large-scale production, the synthesis is optimized for yield and cost-effectiveness:
Stepwise Addition: : Reagents are added in a controlled manner to avoid side reactions.
Catalysis: : Catalysts may be employed to increase reaction rates and yields.
Purification: : Methods like crystallization, distillation, or chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: : Reduction reactions can target the oxo groups, converting them to corresponding alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the methoxypyrazin ring.
Common Reagents and Conditions Used
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents and nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various substituted analogs, depending on the reactants.
Scientific Research Applications
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has found applications across several fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets.
Medicine: : Potential therapeutic properties being researched, such as anti-inflammatory or anti-cancer activities.
Industry: : Investigated for use in creating novel materials or as a catalyst in certain reactions.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Interactions with specific proteins or enzymes, potentially inhibiting their function.
Pathways Involved: : Could modulate various signaling pathways within cells, altering their behavior or viability.
Comparison with Similar Compounds
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can be compared with:
Similar Compounds: : Other piperidine-based or benzo[d]oxazol-2(3H)-one derivatives.
Uniqueness: : The presence of the methoxypyrazin group offers distinctive chemical reactivity and biological interactions, setting it apart from other similar structures.
Hopefully, this gives you a clear picture of the compound's synthesis, reactions, applications, and more
Properties
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-26-17-18(21-9-8-20-17)27-13-5-4-10-22(11-13)16(24)12-23-14-6-2-3-7-15(14)28-19(23)25/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNSOWSCMZBCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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